molecular formula C7H7F2NO B12825752 5-(Aminomethyl)-2,3-difluorophenol

5-(Aminomethyl)-2,3-difluorophenol

Cat. No.: B12825752
M. Wt: 159.13 g/mol
InChI Key: JFFKNVFZZTWYDT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2,3-difluorophenol is an organic compound characterized by the presence of an aminomethyl group attached to a difluorophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,3-difluorophenol can be achieved through several methods. One common approach involves the reductive amination of 2,3-difluorophenol with formaldehyde and ammonia or an amine source under catalytic hydrogenation conditions. The reaction typically employs a catalyst such as palladium on carbon (Pd/C) or nickel (Ni) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2,3-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and aminophenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Aminomethyl)-2,3-difluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2,3-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the difluorophenol ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-2,3-difluorophenol is unique due to the presence of both the aminomethyl group and the difluorophenol ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

5-(aminomethyl)-2,3-difluorophenol

InChI

InChI=1S/C7H7F2NO/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,11H,3,10H2

InChI Key

JFFKNVFZZTWYDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)CN

Origin of Product

United States

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